molecular formula C14H11BrO3 B1274787 2-[(3-bromophenyl)methoxy]benzoic Acid CAS No. 743453-43-2

2-[(3-bromophenyl)methoxy]benzoic Acid

Cat. No.: B1274787
CAS No.: 743453-43-2
M. Wt: 307.14 g/mol
InChI Key: XXEHDADBNHDAIB-UHFFFAOYSA-N
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Description

2-[(3-bromophenyl)methoxy]benzoic Acid is an organic compound with the molecular formula C14H11BrO3 and a molecular weight of 307.14 g/mol . This compound is characterized by a benzoic acid core with a 3-bromobenzyl group attached via an ether linkage. It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-bromophenyl)methoxy]benzoic Acid typically involves the reaction of 3-bromobenzyl alcohol with 2-hydroxybenzoic acid (salicylic acid) in the presence of a suitable dehydrating agent, such as thionyl chloride or phosphorus oxychloride . The reaction proceeds via the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-bromophenyl)methoxy]benzoic Acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding benzyl alcohol.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Products include various substituted benzoic acids.

    Oxidation: Products include oxidized benzoic acid derivatives.

    Reduction: Products include benzyl alcohol derivatives.

Scientific Research Applications

2-[(3-bromophenyl)methoxy]benzoic Acid is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-bromophenyl)methoxy]benzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzoic acid moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Bromobenzyl)oxy]benzoic acid
  • 2-[(4-Bromobenzyl)oxy]benzoic acid
  • 2-[(3-Methylbenzyl)oxy]benzoic acid

Uniqueness

2-[(3-bromophenyl)methoxy]benzoic Acid is unique due to the position of the bromine atom on the benzyl group, which influences its reactivity and binding properties. This positional difference can lead to variations in biological activity and chemical behavior compared to its analogs.

Properties

IUPAC Name

2-[(3-bromophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEHDADBNHDAIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391244
Record name 2-[(3-bromobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

743453-43-2
Record name 2-[(3-bromobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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